(2S)-2-[[(1S)-1-Carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[[(1S)-1-Carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes both carboxyethyl and diaminomethylideneamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[(1S)-1-Carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes the protection of functional groups, formation of peptide bonds, and subsequent deprotection steps. Common reagents used in these reactions include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, which facilitate the formation of amide bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of peptide bond formation and deprotection efficiently, ensuring high yields and purity. The reaction conditions are carefully controlled to maintain the integrity of the compound throughout the process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[[(1S)-1-Carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are optimized to achieve the desired transformations efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols
Scientific Research Applications
(2S)-2-[[(1S)-1-Carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in biological processes, including enzyme interactions and metabolic pathways.
Medicine: Research explores its potential therapeutic applications, such as drug development and disease treatment.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of (2S)-2-[[(1S)-1-Carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-aminopiperidine-4-carboxylic acid: This compound shares structural similarities but differs in its functional groups and reactivity.
2-Oxo-2-phenylethanesulfonic acid compound with benzyl imidothiocarbamate: Another similar compound with distinct chemical properties and applications.
Uniqueness
(2S)-2-[[(1S)-1-Carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid stands out due to its unique combination of functional groups, which confer specific reactivity and potential applications. Its ability to participate in diverse chemical reactions and its relevance in multiple scientific fields highlight its significance.
Properties
CAS No. |
63358-47-4 |
---|---|
Molecular Formula |
C9H18N4O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
(2S)-2-[[(1S)-1-carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C9H18N4O4/c1-5(7(14)15)13-6(8(16)17)3-2-4-12-9(10)11/h5-6,13H,2-4H2,1H3,(H,14,15)(H,16,17)(H4,10,11,12)/t5-,6-/m0/s1 |
InChI Key |
IMXSCCDUAFEIOE-WDSKDSINSA-N |
SMILES |
CC(C(=O)O)NC(CCCN=C(N)N)C(=O)O |
Isomeric SMILES |
C[C@@H](C(=O)O)N[C@@H](CCCN=C(N)N)C(=O)O |
Canonical SMILES |
CC(C(=O)O)NC(CCCN=C(N)N)C(=O)O |
physical_description |
White powder; [Acros Organics MSDS] |
Synonyms |
L-(+)-Allooctopine; N2-[(1S)-1-Carboxyethyl]-L-arginine; N2-(1-Carboxyethyl)-L-arginine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.